molecular formula C15H15FN4OS B2974532 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide CAS No. 1795300-14-9

2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

Cat. No.: B2974532
CAS No.: 1795300-14-9
M. Wt: 318.37
InChI Key: AUJNEUSGLKCPRR-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide (CAS 1795300-14-9) is a synthetic organic compound featuring a complex heterocyclic structure. Its molecular formula is C15H16FN4OS, and it is characterized by a pyrazolo[1,5-a]imidazole core linked via an ethylacetamide chain to a (4-fluorophenyl)sulfanyl moiety . This specific arrangement of nitrogen-containing heterocycles and a fluorinated aromatic ring makes it a compound of significant interest in medicinal chemistry and drug discovery research. While the specific biological target for this compound is not fully elucidated, its structure offers strong clues for its research value. The compound's core structure is a bioisostere of imidazo[1,2-a]pyridine, a scaffold found in well-known pharmaceutical agents . Research into structurally similar 2-phenyl-1H-benzo[d]imidazole compounds has identified them as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, which is a crucial target in neuroscience for conditions related to neurological dysfunction . Furthermore, heterocyclic compounds containing imidazole and pyrazole rings are extensively investigated for a wide range of biological activities, including antiviral and antimicrobial properties . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization to enhance metabolic stability and influence the molecule's binding affinity and pharmacokinetic profile . This product is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4OS/c16-12-1-3-13(4-2-12)22-11-14(21)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-10H,7-8,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJNEUSGLKCPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the fluorophenyl and pyrazolo[1,5-a]imidazole moieties, followed by their coupling through sulfanyl and acetamide linkages. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and reported bioactivities of analogous compounds:

Compound Name Core Structure Substituents Molecular Weight Reported Bioactivity Evidence ID
Target Compound: 2-[(4-Fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide Pyrazolo[1,5-a]imidazole 4-Fluorophenylsulfanyl, ethyl linker to acetamide Not provided Inferred potential from analogs -
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Imidazole 4-Fluorophenyl, naphthyl group 377.437 Not specified
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl, acetamide Not provided Patent-listed (antimicrobial/antiviral)
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole 4-Fluorobenzyl, nitro group Not provided Radiopharmaceutical precursor
2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide Imidazole 4-Chlorophenylmethylsulfanyl, 4-fluorophenylmethyl, hydroxymethyl 419.9 Not specified
Key Observations:

Heterocyclic Core Influence :

  • The pyrazolo[1,5-a]imidazole core in the target compound distinguishes it from benzothiazole (e.g., ) and nitroimidazole derivatives (e.g., ). Pyrazoloimidazoles may offer enhanced π-π stacking interactions in biological targets compared to simpler imidazoles .
  • Benzothiazole derivatives (e.g., ) are associated with antimicrobial activity, while nitroimidazoles (e.g., ) are often used in radiosensitizers or antiparasitic agents.

Fluorine Substitution :

  • All compounds feature fluorinated aromatic rings (4-fluorophenyl or 4-fluorobenzyl), which improve lipophilicity and resistance to oxidative metabolism .

Sulfanyl and Linker Groups: The sulfanyl (-S-) linker in the target compound and others (e.g., ) may enhance hydrophobic interactions with target proteins.

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-[(4-fluorophenyl)sulfanyl]-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide
  • Molecular Formula : C13H14FN3OS
  • Molecular Weight : 283.34 g/mol

Structural Features

The compound features:

  • A 4-fluorophenyl group, which is known to enhance biological activity through electronic effects.
  • A sulfanyl moiety, which can influence the compound's interaction with biological targets.
  • A pyrazolo[1,5-a]imidazole core that has been associated with various pharmacological effects.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzymes : Inhibition of specific kinases or enzymes involved in cell signaling pathways.
  • Receptors : Modulation of receptor activity, particularly in the central nervous system.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to our target compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF73.79Apoptosis induction
Compound BNCI-H46042.30Cell cycle arrest
Compound CHep-23.25Inhibition of proliferation

These findings suggest that our compound may exhibit similar anticancer properties, warranting further investigation.

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines presents a potential therapeutic avenue for diseases characterized by inflammation.

Study 1: Anticancer Screening

A recent study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound. The results indicated significant growth inhibition in cancer cell lines such as MCF7 and NCI-H460, suggesting its potential as an anticancer agent.

Study 2: Enzyme Inhibition

Another study focused on the inhibition of cyclin-dependent kinases (CDKs). The compound demonstrated selective inhibition against CDK2, which is crucial for cell cycle regulation. This selectivity is vital for minimizing side effects associated with broader kinase inhibition.

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